molecular formula C16H11Cl2FO2 B1668614 CHF 5074 CAS No. 749269-83-8

CHF 5074

Cat. No. B1668614
Key on ui cas rn: 749269-83-8
M. Wt: 325.2 g/mol
InChI Key: LIYLTQQDABRNRX-UHFFFAOYSA-N
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Patent
US08076505B2

Procedure details

1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile (14.3 g, 0.047 mol) was dissolved in a mixture of methanol (143 ml) and water (71.5 ml), potassium hydroxide (35.1 g, 0.563 mol) was added portion-wise, and the mixture was refluxed for 48 hours. The reaction mixture was cooled and poured in a solution of aqueous hydrogen chloride 36% (57 ml) in water (57 ml) at 20 to 25° C. The suspension was stirred and filtered; the solid was repeatedly washed with water and dried at 40° C. under vacuum. The crude product was dissolved in refluxing 2-propanol (178 ml), the solution was mixed with activated carbon (0.3 g), stirred at reflux and filtered, concentrated and mixed with n-heptane (116 ml). The hot solution was cooled to 0 to 5° C. and the crystallized solid was filtered, washed with 2-propanol, and dried at 40° C. under vacuum. The compound 1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid was obtained as a white powder (10.3 g, 68% yield).
Name
1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Name
Quantity
71.5 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]#N)[CH2:17][CH2:16]3)=[CH:11][C:10]=2[F:20])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-:21].[K+].Cl.C[OH:25]>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3([C:18]([OH:25])=[O:21])[CH2:17][CH2:16]3)=[CH:11][C:10]=2[F:20])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanenitrile
Quantity
14.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)C1(CC1)C#N)F
Name
Quantity
35.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
143 mL
Type
reactant
Smiles
CO
Name
Quantity
71.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
Cl
Name
Quantity
57 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion-wise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was repeatedly washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing 2-propanol (178 ml)
ADDITION
Type
ADDITION
Details
the solution was mixed with activated carbon (0.3 g)
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
mixed with n-heptane (116 ml)
FILTRATION
Type
FILTRATION
Details
the crystallized solid was filtered
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)C1(CC1)C(=O)O)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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